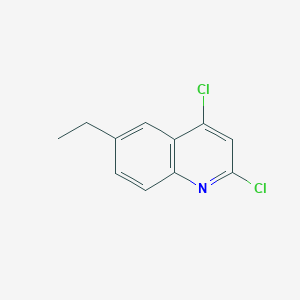
2,4-Dichloro-6-ethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-ethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃) to form 2,4-dichloroquinoline, which is then further reacted with ethylating agents to introduce the ethyl group at the 6th position .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc trifluoromethanesulfonate in ionic liquids has been explored to enhance reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise in biological assays for its antibacterial and antifungal properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-6-ethylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .
類似化合物との比較
2,4-Dichloroquinoline: Lacks the ethyl group at the 6th position.
6-Ethylquinoline: Lacks the chlorine atoms at the 2nd and 4th positions.
2,4-Dichloro-6-methylquinoline: Has a methyl group instead
生物活性
2,4-Dichloro-6-ethylquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C10H8Cl2N
- Molecular Weight : 212.07 g/mol
- Structure : The compound features a quinoline backbone with two chlorine atoms at the 2 and 4 positions and an ethyl group at the 6 position.
The biological activity of this compound primarily involves its interaction with cellular components, leading to various biochemical effects:
- DNA Interaction : The compound exhibits significant cytotoxicity by inhibiting DNA replication in cancer cell lines. At higher concentrations, it induces apoptosis through DNA damage mechanisms.
- Cell Cycle Disruption : It affects the cell cycle phases (G1 and G2/M), leading to cell cycle arrest and subsequent cell death.
- Enzyme Inhibition : Quinoline derivatives are known to interact with various enzymes and proteins, impacting metabolic pathways essential for cell survival.
Cytotoxicity
Research indicates that this compound shows potent cytotoxic effects against various cancer cell lines. A notable study demonstrated its effectiveness against human oral squamous carcinoma cells (KB cell line), where it induced significant apoptotic activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Oral Squamous Carcinoma | 15.3 | Induction of apoptosis and DNA damage |
| Breast Cancer (MCF-7) | 22.5 | Cell cycle arrest at G1 phase |
| Hepatocellular Carcinoma | 18.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
-
Study on Oral Squamous Cell Carcinoma :
- Researchers treated KB cells with varying concentrations of the compound.
- Results indicated a dose-dependent increase in apoptosis markers (caspase activation) and a decrease in cell viability.
- Histological analysis showed morphological changes consistent with apoptosis.
-
Antimicrobial Efficacy :
- A series of tests were conducted against Staphylococcus aureus and Escherichia coli.
- The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, indicating strong antibacterial potential.
Toxicological Considerations
While the compound shows promise in therapeutic applications, its toxicological profile must be considered. Long-term exposure studies have indicated potential carcinogenic effects in animal models, particularly concerning liver tumors in rats exposed to high doses over extended periods .
| Study Type | Findings |
|---|---|
| Long-term Feeding Studies | Induction of liver hemangioendotheliomas in rats |
| Short-term Toxicity Assessment | Significant weight loss and organ toxicity observed |
特性
分子式 |
C11H9Cl2N |
|---|---|
分子量 |
226.10 g/mol |
IUPAC名 |
2,4-dichloro-6-ethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-2-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6H,2H2,1H3 |
InChIキー |
LCFURDAYWVZACV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















